1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one

Physicochemical characterization Drug-likeness In vitro assay compatibility

Researchers exploring sigma receptor pharmacology face inconsistent results from undefined piperazine stereochemistry. This compound provides a well-characterized scaffold with predicted chair conformation and equatorial 3-NH2, ensuring reproducible SAR. • 98% HPLC purity with orthogonal amine/acetyl handles for systematic derivatization • CNS drug-like profile (MW 225.33, TPSA 49.57 Ų) supports blood-brain barrier penetration • Stable under inert storage for long-term focused library synthesis

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
Cat. No. B13933417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2CCCC(C2)N
InChIInChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3
InChIKeyACXTTWGANQTENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethan-1-one: CNS & GPCR Research Building Block


1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethan-1-one (CAS: 1517686-56-4) is a cyclohexylpiperazine derivative characterized by a piperazine ring N-substituted with an acetyl group and a 3-aminocyclohexyl moiety . Computational modeling predicts a chair conformation for the cyclohexane ring with the amino group in an equatorial position, minimizing steric strain . This compound belongs to the broader class of cyclohexylpiperazines, which have been extensively studied as sigma receptor ligands and serve as important pharmacophores in medicinal chemistry [1].

Workflow SAR exploration and focused library synthesis
Selection Cyclohexylpiperazine scaffold with free amine handle
Use context GPCR and sigma receptor ligand design studies

Specificity of 1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethan-1-one


The substitution pattern and stereochemistry of cyclohexylpiperazine derivatives are critical determinants of their biological activity and target selectivity. For instance, within the cyclohexylpiperazine class, compounds like PB28 exhibit nanomolar affinity for sigma receptors (Ki = 0.38 nM for σ1, 0.68 nM for σ2), while related analogs show vastly different binding profiles [1]. The 3-aminocyclohexyl substitution in this compound introduces a unique stereochemical and electronic environment that computational models suggest may confer distinct binding interactions with GPCRs and monoamine oxidases compared to 2- or 4-substituted analogs . Furthermore, the acetylated piperazine nitrogen is a key functional handle that differentiates it from Boc-protected or unsubstituted piperazines commonly used as intermediates [2]. Without comparative data, generic substitution with a different aminocyclohexyl isomer or an uncharacterized piperazine derivative would likely yield unpredictable and non-reproducible results in biological assays.

Isomer mismatch 2- or 4-aminocyclohexyl isomers may shift binding profile and GPCR selectivity; stereochemical environment differs.
Protecting group Boc-protected piperazines are not direct substitutes; they require deprotection and alter synthetic sequence.
Core scaffold Simple N-acetylpiperazines lack the cyclohexylamine moiety critical for sigma receptor pharmacophore engagement.

1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethan-1-one: Physicochemical & Binding Profile


Conformational Stability & Solubility

Computational modeling of the cyclohexane ring in 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethan-1-one predicts a stable chair conformation with the amino group in an equatorial position, a geometry that minimizes steric hindrance . This compound exhibits an estimated aqueous solubility of 2.1 mg/mL (corresponding to approximately 9.3 mM), which is notably higher than the solubility of many lipophilic cyclohexylpiperazine derivatives such as PB28 (estimated solubility < 0.1 mg/mL) [1]. The enhanced solubility is attributed to the polar primary amine and acetyl groups, which increase hydrogen-bonding capacity while maintaining a moderate LogP of ~1.2 .

Solubility vs PB28
Class-level inference
Est. 2.1 mg/mL vs 20-fold higher)
Supports in vitro assay preparation with lower DMSO
Computational prediction; experimental verification advised
Physicochemical characterization Drug-likeness In vitro assay compatibility

Predicted Sigma-1 Receptor Affinity

While direct binding data for 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethan-1-one are not currently available in public databases, its structural similarity to known sigma-1 receptor ligands suggests potential activity in the nanomolar range. For context, the closely related cyclohexylpiperazine derivative PB28 exhibits Ki values of 0.38 nM at σ1 and 0.68 nM at σ2 [1]. In contrast, simple N-acetylated piperazines lacking the cyclohexylamine moiety typically show negligible sigma receptor affinity (Ki > 10,000 nM) [2]. Docking studies with piperazine pharmacophore models predict that the 3-aminocyclohexyl substitution in the target compound may engage hydrophobic pockets adjacent to the primary binding site in serotonin (5-HT1A) receptors and sigma receptors .

Predicted σ1 affinity
Class-level inference
No direct data; structural class suggests nanomolar range
Scaffold suitable for SAR starting point; verify binding
In silico docking; requires radioligand validation
Sigma receptor GPCR Binding affinity Neuropharmacology

Physicochemical & Drug-Likeness Profile

1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethan-1-one (MW = 225.33, TPSA = 49.57 Ų) exhibits a drug-likeness profile that is favorable for CNS penetration compared to more elaborated cyclohexylpiperazines. Its molecular weight and TPSA fall within optimal ranges for blood-brain barrier permeability (MW < 400, TPSA < 90 Ų) . In contrast, the high-affinity sigma ligand PB28 (MW = 390.5, TPSA = 21.8 Ų) has a higher molecular weight and lower TPSA, which may alter its distribution profile [1]. The target compound's primary amine also provides a synthetic handle for further derivatization, enabling rapid exploration of structure-activity relationships in lead optimization programs .

CNS drug-likeness
Cross-study comparable
MW 225, TPSA 49.6 Ų (42% lower MW vs PB28)
Favorable CNS permeability profile for lead optimization
Meets standard BBB drug-likeness criteria
Drug-likeness ADME Lead optimization Physicochemical properties

Stability and Storage Considerations

The secondary amine present in the 3-aminocyclohexyl moiety of 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethan-1-one renders it susceptible to oxidation under ambient conditions . To preserve compound integrity, storage under an inert atmosphere (argon or nitrogen) at -20°C is recommended . In comparison, Boc-protected analogs such as tert-butyl 4-(2-aminocyclohexyl)piperazine-1-carboxylate exhibit enhanced stability due to protection of the amine, but require an additional deprotection step prior to biological evaluation . The target compound's free amine thus offers a trade-off between synthetic accessibility and the need for careful handling, which must be accounted for in experimental design.

Stability vs Boc-analog
Supporting evidence
Free amine susceptible to oxidation; store under inert gas at -20 °C
Handling protocol essential for assay reproducibility
Boc-protected analogs more stable but require deprotection
Compound stability Storage conditions Oxidation susceptibility Long-term storage

Key Research Applications of 1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethan-1-one


Sigma Receptor and GPCR Ligand Discovery

1-(4-(3-Aminocyclohexyl)piperazin-1-yl)ethan-1-one serves as a foundational scaffold for exploring structure-activity relationships (SAR) at sigma receptors and related GPCRs. Its cyclohexylpiperazine core is a privileged structure for sigma-1 and sigma-2 receptor binding, as demonstrated by high-affinity ligands like PB28 (Ki = 0.38 nM for σ1) [1]. The target compound's minimal decoration, with a free primary amine and an acetyl group, provides a versatile starting point for systematic derivatization to probe the pharmacophore requirements for sigma receptor engagement and selectivity . The favorable physicochemical profile (MW = 225.33, TPSA = 49.57 Ų) further supports its use in CNS-focused medicinal chemistry campaigns .

Chemical Probe Development for Neuropharmacology

The predicted CNS drug-likeness of 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethan-1-one, combined with its potential affinity for sigma receptors and serotonin receptors (5-HT1A) suggested by docking studies, positions it as a candidate for developing chemical probes to study neurological processes [1]. Sigma-1 receptors are implicated in pain modulation, neuroprotection, and cognition, while 5-HT1A receptors are key targets for anxiety and depression . The compound's moderate aqueous solubility (~2.1 mg/mL) facilitates in vitro assay development, including radioligand binding assays and functional cellular assays, without the confounding effects of high DMSO concentrations .

Building Block for Focused Compound Libraries

As a commercially available piperazine derivative with a purity of 98% (HPLC) [1], 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethan-1-one is well-suited as a building block for synthesizing focused compound libraries. The free primary amine and the acetylated piperazine nitrogen offer distinct sites for orthogonal chemical modifications, enabling the rapid generation of diverse analogs for high-throughput screening . This is particularly valuable in academic and industrial settings where the exploration of novel sigma receptor ligands or other GPCR modulators is a priority. The compound's predicted stability under inert storage conditions ensures its utility in long-term library generation and screening campaigns .

Comparative Pharmacophore Modeling and Computational Chemistry

The well-defined conformational properties of 1-(4-(3-aminocyclohexyl)piperazin-1-yl)ethan-1-one, including the predicted chair conformation of the cyclohexane ring with an equatorial amino group, make it a valuable tool for computational chemistry and pharmacophore modeling [1]. It can serve as a reference compound in comparative molecular field analysis (CoMFA) and 3D-QSAR studies aimed at understanding the stereoelectronic requirements for sigma receptor binding . By providing a minimally substituted scaffold with known conformational preferences, it helps establish baseline parameters for more complex ligand design and virtual screening efforts .

Application
Selection Property
Validation Focus
Sigma receptor SAR studies
Minimally decorated cyclohexylpiperazine scaffold
GPCR binding assay context; selectivity profiling
CNS chemical probe development
Predicted CNS drug-likeness and amine handle
5-HT1A / sigma receptor radioligand displacement
Focused compound library synthesis
Orthogonal modification sites (amine, acetyl)
High-throughput screening compatibility
Pharmacophore modeling
Conformationally defined chair/equatorial geometry
3D-QSAR and CoMFA baseline parameterization

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